molecular formula C10H9NO4 B13226205 2-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acetic acid

2-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acetic acid

Cat. No.: B13226205
M. Wt: 207.18 g/mol
InChI Key: XAILETISMRUXHY-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the benzoxazole ring .

Scientific Research Applications

2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied[4][4].

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione
  • Indole derivatives
  • Imidazole containing compounds

Uniqueness

2-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Biological Activity

2-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H9N1O3\text{C}_{10}\text{H}_{9}\text{N}_{1}\text{O}_{3}

Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes involved in metabolic pathways, possibly affecting cancer cell proliferation.
  • Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities, which could mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Evidence points to potential anti-inflammatory actions, making these compounds candidates for treating inflammatory diseases.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical cancer)15.4Induction of apoptosis
MCF7 (Breast cancer)12.6Cell cycle arrest
A549 (Lung cancer)20.1Inhibition of migration and invasion

Case Studies

  • HeLa Cells : In a study conducted on HeLa cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis via the intrinsic pathway, characterized by increased caspase activity.
  • MCF7 Cells : Another study focused on MCF7 cells demonstrated that the compound caused cell cycle arrest at the G1 phase, leading to reduced proliferation rates.

Research Findings

A comprehensive review of literature from 2011 to 2023 highlights various studies focusing on the synthesis and biological evaluation of benzo derivatives, including those containing the oxazole ring structure. Key findings include:

  • Structure-Activity Relationship (SAR) : Modifications at specific positions on the benzo ring significantly affect biological activity, suggesting that careful structural optimization can enhance efficacy against cancer cells.
  • Combination Therapies : Recent investigations have explored the effects of combining this compound with established chemotherapeutics, revealing synergistic effects that improve overall therapeutic outcomes.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

2-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)acetic acid

InChI

InChI=1S/C10H9NO4/c1-11-7-4-6(5-9(12)13)2-3-8(7)15-10(11)14/h2-4H,5H2,1H3,(H,12,13)

InChI Key

XAILETISMRUXHY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)CC(=O)O)OC1=O

Origin of Product

United States

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